3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinone core substituted with a trifluoromethyl pyridine and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Similar in structure but contains a triazole ring instead of a pyrimidinone core.
2-(Pyridin-2-yl)-1,2,3-triazine: Contains a triazine ring and is used in similar chemical reactions.
Uniqueness
3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C15H16F3N5O |
---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
3-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-one |
InChI |
InChI=1S/C15H16F3N5O/c1-21-10-20-13(8-14(21)24)23-6-4-22(5-7-23)12-3-2-11(9-19-12)15(16,17)18/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
MDAIMDZOFFQORK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.